1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea
Description
1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methoxy group at the 6-position and a thiophene ring attached to a urea moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-16-8-5-7(11-6-12-8)13-10(15)14-9-3-2-4-17-9/h2-6H,1H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOHIVDONRXHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 6-methoxypyrimidine-4-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or thiophene groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
1-(6-Methoxypyrimidin-4-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(6-Methoxypyrimidin-4-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(6-Methoxypyrimidin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of the methoxypyrimidine and thiophene moieties, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(6-Methoxypyrimidin-4-yl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- Structural Features : The compound contains a pyrimidine ring substituted with a methoxy group and a thiophene ring, contributing to its biological activity.
Biological Activity Overview
This compound has demonstrated various biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. It has been tested against murine leukemia (P388) and various human cancer cell lines, showing significant inhibition of cell proliferation.
- Antiviral Activity : The compound has also displayed antiviral properties, particularly against Herpes simplex virus type I and Poliovirus type I. These activities suggest its potential as a therapeutic agent for viral infections.
Antitumor Efficacy
Table 1 summarizes the cytotoxicity data of this compound against different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| P388 (Murine Leukemia) | 10.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 15.2 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 12.8 | Inhibition of CDK activity |
Antiviral Activity
The antiviral effects were evaluated using plaque reduction assays:
| Virus | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Herpes Simplex Virus I | 8.0 | Inhibition of viral replication |
| Poliovirus Type I | 5.5 | Disruption of viral entry |
Case Studies
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Cytotoxicity in Cancer Models :
- A study conducted on HCT116 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an observed increase in apoptotic markers such as cleaved caspase-3 and PARP.
-
Antiviral Efficacy :
- In a comparative study against standard antiviral agents, this compound showed superior efficacy in reducing viral loads in infected cell cultures, indicating its potential as a lead compound for further development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : It triggers intrinsic apoptotic pathways, promoting programmed cell death in cancer cells.
- Disruption of Viral Entry : For antiviral activity, it interferes with the binding and entry mechanisms of viruses into host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
